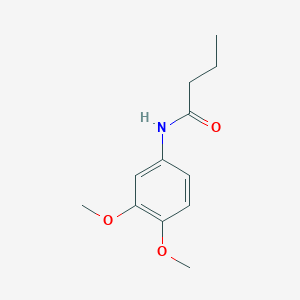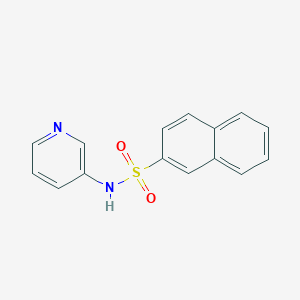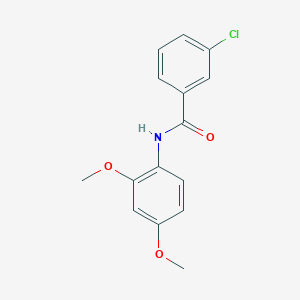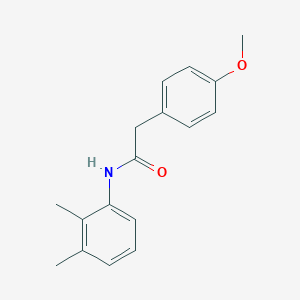![molecular formula C19H19N3O3S2 B291948 ethyl 2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B291948.png)
ethyl 2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications. It is a synthetic compound that is used in various laboratory experiments and has shown promising results in different fields of research.
Wirkmechanismus
The mechanism of action of ethyl 2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells and bacteria. It has also been shown to modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
Ethyl 2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate has various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells and bacteria. It also modulates the immune response and reduces inflammation. However, further studies are required to fully understand its effects on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate in lab experiments include its high purity and yield, its diverse applications in medicinal chemistry, biological imaging, and organic synthesis. However, its limitations include its complex synthesis method and the need for further studies to fully understand its mechanism of action and effects on the human body.
Zukünftige Richtungen
There are several future directions for the research on ethyl 2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate. These include:
1. Further studies to fully understand its mechanism of action and effects on the human body.
2. Optimization of its synthesis method to achieve higher yields and purity.
3. Development of new derivatives with improved properties and efficacy.
4. Investigation of its potential use in the treatment of other diseases such as viral infections and autoimmune disorders.
5. Exploration of its potential as a diagnostic tool in medical imaging.
Conclusion:
In conclusion, ethyl 2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate is a synthetic compound with diverse applications in scientific research. Its synthesis method has been optimized to achieve high yields and purity. It has shown promising results in the treatment of various diseases and has been used as a fluorescence probe and catalyst. However, further studies are required to fully understand its mechanism of action and effects on the human body. The future directions for research on this compound include optimization of its synthesis method, development of new derivatives, investigation of its potential use in the treatment of other diseases, and exploration of its potential as a diagnostic tool.
Synthesemethoden
The synthesis method of ethyl 2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate involves the reaction of 2-(acetylamino)-5-phenylthiophene-3-carboxylic acid with thioacetic acid followed by the reaction of the resulting product with ethyl chloroformate. The final product is obtained by purification using column chromatography. This method has been optimized to achieve high yields and purity of the product.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate has various scientific research applications. It has been extensively used in the field of medicinal chemistry as a potential drug candidate. It has shown promising results in the treatment of various diseases such as cancer, bacterial and fungal infections, and inflammation. It has also been used as a fluorescence probe in biological imaging and as a catalyst in organic synthesis.
Eigenschaften
Molekularformel |
C19H19N3O3S2 |
|---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
ethyl 2-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H19N3O3S2/c1-3-25-18(24)14-11-15(13-7-5-4-6-8-13)27-17(14)21-16(23)12-26-19-20-9-10-22(19)2/h4-11H,3,12H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
MDQCCQYSTOQJNG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CSC3=NC=CN3C |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CSC3=NC=CN3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















